molecular formula C4H9NO2 B1674651 L-2-Aminobutyric acid CAS No. 1492-24-6

L-2-Aminobutyric acid

Cat. No.: B1674651
CAS No.: 1492-24-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

. It is structurally similar to alanine but has an additional carbon in its side chain, making it a homolog of alanine. This compound is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis .

Biochemical Analysis

Biochemical Properties

L-2-Aminobutyric acid is involved in several biochemical reactions, primarily acting as a precursor for the synthesis of chiral drugs. It interacts with various enzymes, including leucine dehydrogenase and transaminase, which facilitate its conversion from α-ketobutyric acid . The interaction with leucine dehydrogenase involves the reductive amination of α-ketobutyric acid, while transaminase catalyzes the transfer of amino groups . These interactions are crucial for the efficient production of this compound in industrial settings.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the catalytic efficiency of recombinant Escherichia coli, enhancing the production of this compound through metabolic engineering . This compound also plays a role in the biosynthesis of nonribosomal peptides, acting as a receptor antagonist and influencing the activity of glutamyl cysteine acid synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to leucine dehydrogenase and transaminase, facilitating the conversion of α-ketobutyric acid to this compound . This process involves enzyme inhibition or activation, depending on the specific reaction pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the productivity of this compound and the turnover number of NAD+/NADH can be enhanced through the use of thermostable enzymes . This stability is crucial for long-term experiments and industrial applications, ensuring consistent results and efficient production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses may be beneficial for specific therapeutic applications . Understanding the threshold effects and optimal dosages is essential for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of chiral drugs and nonribosomal peptides. It interacts with enzymes such as leucine dehydrogenase and transaminase, which play a crucial role in its metabolic conversion . These pathways are essential for the efficient production and utilization of this compound in various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is vital for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches the appropriate cellular compartments . The subcellular localization of this compound is crucial for its activity and function in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Aminobutyric Acid can be synthesized through various chemical and biotechnological methods. One common synthetic route involves the transamination of oxobutyrate, which is a metabolite in the biosynthesis of isoleucine . This process typically requires specific enzymes and controlled reaction conditions to ensure the proper conversion of substrates to the desired product.

Industrial Production Methods: In industrial settings, the production of Alpha-Aminobutyric Acid often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of Alpha-Aminobutyric Acid, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: Alpha-Aminobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Alpha-Aminobutyric Acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that target the amino or carboxyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Alpha-Aminobutyric Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and peptides.

    Biology: Alpha-Aminobutyric Acid is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research has explored its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use in drug development.

    Industry: It is used in the production of nonribosomal peptides and other biotechnological applications.

Mechanism of Action

The mechanism of action of Alpha-Aminobutyric Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, it may interact with neurotransmitter receptors, modulating their activity and affecting neuronal signaling .

Comparison with Similar Compounds

Alpha-Aminobutyric Acid is one of the three isomers of aminobutyric acid. The other two are gamma-Aminobutyric Acid (GABA) and beta-Aminobutyric Acid (BABA).

Compared to these isomers, Alpha-Aminobutyric Acid is unique due to its non-proteinogenic nature and its specific role in metabolic pathways related to isoleucine biosynthesis .

Properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C(=O)O)N
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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CAS No.

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different methods for synthesizing L-ABA?

A1: L-ABA can be synthesized via several methods:

  • Chemical Synthesis: Starting from L-threonine, chemical synthesis can involve esterification followed by ammonolysis to yield L-ABA. []
  • Biotransformation: Enzymatic conversion of L-threonine using threonine deaminase is a common biotransformation approach. [, , ] This can be coupled with leucine dehydrogenase for enhanced efficiency. [, , , , ]
  • Fermentation: Specific strains of bacteria, like Escherichia coli, can be genetically engineered to produce L-ABA through fermentation processes. [, , , , ]

Q2: What are the advantages of using biocatalytic methods for L-ABA production?

A2: Biocatalytic methods, such as those using leucine dehydrogenase coupled with NADH regeneration systems, offer several advantages: [, , , , ]

  • High yield and purity: These methods can achieve L-ABA concentrations exceeding 100 g/L with yields close to 98%. []

Q3: How can the efficiency of L-ABA production be improved using fermentation?

A3: Optimizing fermentation conditions and using genetically engineered strains contribute to efficient L-ABA production:

  • Strain optimization: Recombinant E. coli strains co-expressing key enzymes like threonine deaminase, leucine dehydrogenase, and formate dehydrogenase show improved yields. [, , ]
  • Process control: Controlling the concentration of intermediates, such as 2-ketobutyric acid, during fermentation can further enhance L-ABA production. [, ]
  • Fed-batch fermentation: This approach, involving the continuous feeding of substrates, has been successful in achieving high L-ABA titers. []

Q4: What is the molecular formula and weight of L-ABA?

A4: L-ABA has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q5: Are there any unique spectroscopic characteristics of L-ABA?

A5: While L-ABA shares common spectroscopic features with other amino acids, its specific rotation value distinguishes it from its enantiomer. Additionally, the presence of an ethyl group instead of a methyl group, compared to alanine, leads to subtle differences in NMR and IR spectra. [, , ]

Q6: What is the role of LDH in the enzymatic synthesis of L-ABA?

A6: Leucine dehydrogenase (LDH) catalyzes the reversible reductive amination of 2-ketobutyrate to L-ABA. This reaction requires NADH as a cofactor. [, , ]

Q7: How can the coenzyme NADH be regenerated in L-ABA synthesis?

A7: Several NADH regeneration systems are employed in L-ABA synthesis:

  • Formate dehydrogenase (FDH) system: FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD+ to NADH. This system is often coupled with LDH for efficient L-ABA production. [, , , ]
  • Alcohol dehydrogenase (ADH) system: ADH catalyzes the oxidation of isopropanol to acetone, coupled with the reduction of NAD+ to NADH. []

Q8: What are the potential applications of L-ABA?

A8: L-ABA has several potential applications:

  • Pharmaceutical intermediate: It serves as a chiral building block in the synthesis of various pharmaceuticals, including the anti-epileptic drug levetiracetam. [, ]
  • Biomarker: L-ABA has been identified as a potential biomarker for gout and other metabolic diseases. [, ]

Q9: Have computational methods been used to study L-ABA?

A9: Yes, computational chemistry techniques have been employed to investigate L-ABA:

  • Molecular mechanics: MM2 force field calculations have been used to study the conformational preferences of L-ABA and its derivatives. [, ]
  • Molecular dynamics simulations: These simulations have provided insights into the structural dynamics and interactions of L-ABA. []

Q10: How do structural modifications of L-ABA affect its properties?

A10: Modifications to the L-ABA structure, such as changing the length or branching of the alkyl side chain, can alter its:

  • Biological activity: Different structural analogues may exhibit varying degrees of activity against specific targets. [, , ]

Q11: What are the known polymorphs of L-ABA?

A11: L-ABA exhibits polymorphism, with two confirmed polymorphs crystallizing in space groups P2(1) and I2. These structures are characterized by distinct hydrogen-bonding networks and molecular arrangements. []

Q12: How does L-ABA interact with clay minerals?

A12: L-ABA can be intercalated into clay minerals like calcium montmorillonite. This interaction has implications for understanding the fate and stability of amino acids in prebiotic environments. []

Q13: How does ASSVd infection affect L-2-aminobutyric acid levels in apple trees?

A13: Apple scar skin viroid (ASSVd) infection leads to increased levels of this compound in apple tree leaves, potentially as a response to stress and altered metabolism. []

Q14: What is the significance of this compound in the study of the gut microbiome?

A14: this compound has been identified as a conjugate of bile acids produced by the gut microbiome. This discovery has implications for understanding gut health and developing potential diagnostic markers for diseases like inflammatory bowel disease. []

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